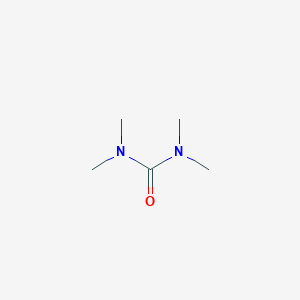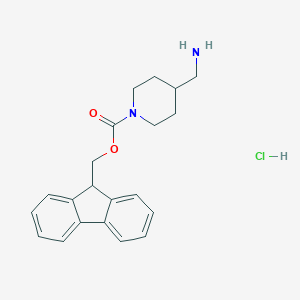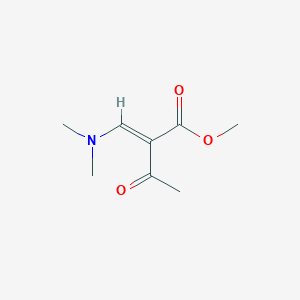
Methyl 2-acetyl-3-(dimethylamino)acrylate
説明
Methyl 2-acetyl-3-(dimethylamino)acrylate is a chemical compound that has been studied for its potential applications in the synthesis of various heterocyclic systems. It is a versatile reagent that can be used to create a wide range of heterocyclic compounds with potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of methyl 2-acetyl-3-(dimethylamino)acrylate involves the use of N-acetylglycine, which is converted into a dimethylaminomethylene intermediate and then treated with methanol in the presence of potassium carbonate to yield the desired product . This compound has been shown to be a versatile reagent in the synthesis of various heterocyclic systems, including pyranones and pyranoazines .
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been determined through crystallography, revealing the presence of weak intermolecular interactions that influence the packing in the crystal structure . Although the exact structure of methyl 2-acetyl-3-(dimethylamino)acrylate is not provided, similar analytical techniques can be applied to deduce its molecular conformation.
Chemical Reactions Analysis
Methyl 2-acetyl-3-(dimethylamino)acrylate can undergo various chemical reactions, including copolymerization with other acrylates . It has been used in the synthesis of copolymers with different thermal and physical properties, which are influenced by the reactivity ratios of the monomers involved in the copolymerization process . Additionally, the compound has been utilized in the selective dimerization of methyl acrylate in ionic liquids, demonstrating the potential for continuous processes in industrial applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-acetyl-3-(dimethylamino)acrylate derivatives have been studied, including their solubility in various organic solvents and water, thermal stability, and reactivity in polymerization reactions . The copolymerization of these compounds with other acrylates has been investigated, revealing that the copolymers exhibit more stability than the homopolymers and that the thermal properties can be tailored by adjusting the composition of the copolymers .
科学的研究の応用
Metabolism and Hemoglobin Adduct Formation
Methyl 2-acetyl-3-(dimethylamino)acrylate, as a derivative of acrylamide, is primarily used in polymer production. A significant study on its metabolism and hemoglobin adduct formation in humans revealed that acrylamide (AM) undergoes metabolism following oral administration, leading to hemoglobin adduct formation. The study, conducted by Fennell et al. (2005), also compared the hemoglobin adduct formation on oral and dermal administration and continuously monitored the health of participants exposed under controlled conditions. Approximately 86% of the urinary metabolites were derived from GSH conjugation and excreted as N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide. The study indicated that humans metabolize AM via glycidamide to a lesser extent than rodents, and dermal uptake was approximately 6.6% of that observed with oral uptake (Fennell et al., 2005).
Occupational Allergic Contact Dermatitis
Kanerva et al. (1993) highlighted the occupational allergic contact dermatitis caused by exposure to acrylates during work with dental prostheses. The study documented cases of dental personnel developing allergic contact dermatitis from working with dental prostheses, demonstrating the sensitizing potential of acrylates like methyl methacrylate (MMA) used in prosthesis work. This study emphasizes the occupational health risks associated with acrylates and the importance of preventive measures in workplaces where these substances are used (Kanerva et al., 1993).
Exposure to Acrylonitrile
De Jesús et al. (2020) characterized acrylonitrile exposure in the United States by measuring urinary metabolites, showing that tobacco smoke is a significant source of acrylonitrile exposure. The study provides crucial biomonitoring data on acrylonitrile exposure, which is relevant given the use of acrylonitrile in polymers and its presence in tobacco smoke (De Jesús et al., 2020).
Occupational Asthma from Acrylates
Lozewicz et al. (1985) reported cases of occupational asthma caused by acrylates, highlighting the health risks associated with inhaling vapors emitted during the use of acrylates in various industries. The study suggests the need for adequate protective measures and awareness of the potential health risks associated with acrylate exposure (Lozewicz et al., 1985).
将来の方向性
Research on Methyl 2-acetyl-3-(dimethylamino)acrylate continues to explore its applications in organic synthesis, catalysis, and materials science. Investigating its reactivity with various nucleophiles and electrophiles could lead to novel compounds and functional materials.
Remember that this analysis is based on available information, and further studies may reveal additional insights. If you need more details or have specific questions, feel free to ask!
特性
IUPAC Name |
methyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)7(5-9(2)3)8(11)12-4/h5H,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFZLULJSPXVDO-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\N(C)C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetyl-3-(dimethylamino)acrylate | |
CAS RN |
51559-52-5 | |
| Record name | Butanoic acid, 2-[(dimethylamino)methylene]-3-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



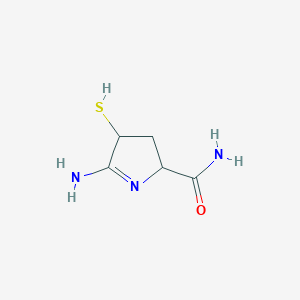
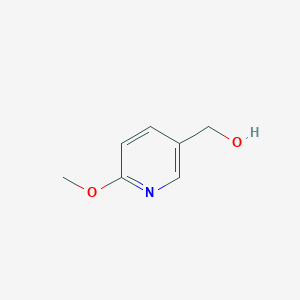
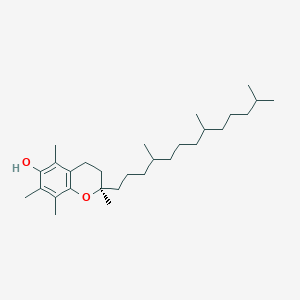
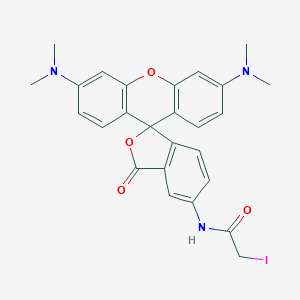
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)


